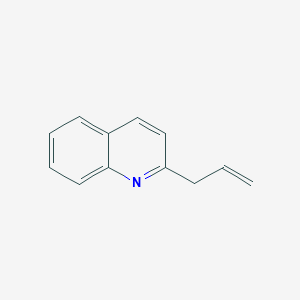
Quinoline, 2-(2-propenyl)-
Descripción general
Descripción
Quinoline, 2-(2-propenyl)- is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinolines are known for their broad range of applications in medicinal, synthetic organic chemistry, and industrial chemistry
Mecanismo De Acción
Target of Action
Quinoline, 2-(2-propenyl)-, like other quinolines, has been found to exhibit a broad spectrum of biological activities. It has been reported to have antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities . The primary targets of quinoline compounds are often bacterial gyrase and topoisomerase IV enzymes . These enzymes are essential for bacterial DNA replication, making them effective targets for antimicrobial action.
Mode of Action
The mode of action of quinoline compounds involves the formation of a ternary complex with a DNA molecule and gyrase or topoisomerase IV enzymes, thus blocking bacterial DNA supercoiling . This interaction disrupts the normal functioning of these enzymes, leading to inhibition of bacterial growth and proliferation .
Biochemical Pathways
Quinoline compounds affect various biochemical pathways due to their broad spectrum of biological activities. For instance, in their role as antimicrobial agents, they interfere with the DNA replication process of bacteria by inhibiting the action of gyrase and topoisomerase IV enzymes . This disruption in the DNA replication process leads to the death of the bacterial cells, thereby exerting an antimicrobial effect.
Pharmacokinetics
The pharmacokinetics of quinoline compounds can vary depending on their specific chemical structure. Many quinolines are known for their excellent tissue penetration and broad-spectrum activity, which contribute to their effectiveness as therapeutic agents . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds can significantly impact their bioavailability and therapeutic efficacy.
Result of Action
The result of the action of quinoline compounds is often the inhibition of growth and proliferation of the targeted organisms or cells. For instance, in their role as antimicrobial agents, quinolines can effectively inhibit the growth of bacteria by disrupting their DNA replication process . Similarly, quinoline-based antitumor agents can inhibit the growth and proliferation of tumor cells.
Análisis Bioquímico
Biochemical Properties
Quinoline, 2-(2-propenyl)-, like other Quinoline derivatives, is known to interact with various enzymes, proteins, and other biomolecules . These interactions are often the basis for its diverse biological activities, including antimalarial, antibacterial, anti-inflammatory, anti-arrhythmic, anti-anginal, antihypertensive, anti-depressant, and anti-convulsant effects .
Cellular Effects
Quinoline, 2-(2-propenyl)-, can influence cell function in several ways. It can affect cell signaling pathways, gene expression, and cellular metabolism . The exact effects can vary depending on the specific cellular context and the concentration of the compound.
Molecular Mechanism
The molecular mechanism of action of Quinoline, 2-(2-propenyl)-, involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions can lead to changes in cellular function and can contribute to its various biological activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Quinoline, 2-(2-propenyl)-, can change over time. This can be due to factors such as the compound’s stability, degradation, and long-term effects on cellular function . These factors can influence the results of in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of Quinoline, 2-(2-propenyl)-, can vary with different dosages in animal models . At low doses, it may have therapeutic effects, while at high doses, it may cause toxic or adverse effects.
Metabolic Pathways
Quinoline, 2-(2-propenyl)-, is involved in various metabolic pathways . It can interact with enzymes or cofactors, and it can affect metabolic flux or metabolite levels.
Transport and Distribution
Quinoline, 2-(2-propenyl)-, can be transported and distributed within cells and tissues . It can interact with transporters or binding proteins, and it can affect its localization or accumulation.
Subcellular Localization
The subcellular localization of Quinoline, 2-(2-propenyl)-, can affect its activity or function . It may be directed to specific compartments or organelles by targeting signals or post-translational modifications.
Always refer to the primary literature for the most accurate and up-to-date information .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including Quinoline, 2-(2-propenyl)-, can be achieved through various methods. Some common synthetic routes include:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a carbonyl compound in the presence of an acid catalyst.
Skraup Synthesis: This classical method involves the reaction of aniline with glycerol and sulfuric acid, using an oxidizing agent like nitrobenzene.
Combes Synthesis: This involves the condensation of aniline derivatives with β-diketones under acidic conditions.
Industrial Production Methods
Industrial production of quinoline derivatives often employs green and sustainable methods. These include:
Microwave-Assisted Synthesis: This method uses microwave irradiation to accelerate the reaction, reducing reaction time and energy consumption.
Solvent-Free Reactions: These reactions are carried out without solvents, minimizing environmental impact.
Catalyst Recycling: Using recyclable catalysts like clay or ionic liquids to promote the reaction.
Análisis De Reacciones Químicas
Types of Reactions
Quinoline, 2-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
Oxidation: Quinoline N-oxide.
Reduction: 2-(2-propenyl)quinoline.
Substitution: Halogenated quinoline derivatives.
Aplicaciones Científicas De Investigación
Quinoline, 2-(2-propenyl)- has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of dyes, agrochemicals, and other industrial chemicals.
Comparación Con Compuestos Similares
Quinoline, 2-(2-propenyl)- can be compared with other quinoline derivatives:
Quinoline: The parent compound, known for its broad range of applications.
2-Methylquinoline: Similar structure but with a methyl group instead of a propenyl group.
2-Phenylquinoline: Contains a phenyl group, leading to different chemical properties.
Uniqueness
Quinoline, 2-(2-propenyl)- is unique due to its propenyl group, which imparts distinct chemical reactivity and potential biological activities .
Propiedades
IUPAC Name |
2-prop-2-enylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N/c1-2-5-11-9-8-10-6-3-4-7-12(10)13-11/h2-4,6-9H,1,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGZWESJXYMAEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=NC2=CC=CC=C2C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


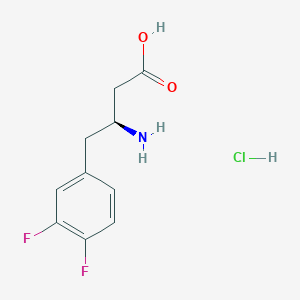
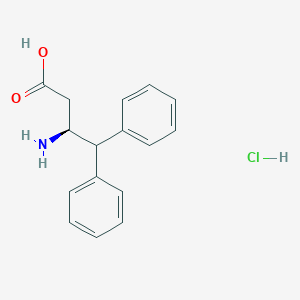
![ethyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B3126255.png)
![2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}acetonitrile](/img/structure/B3126258.png)
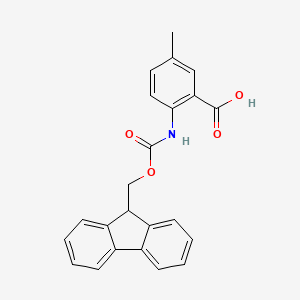



![1,2,3,5,6,10b-Hexahydropyrrolo[2,1-a]isoquinoline](/img/structure/B3126281.png)
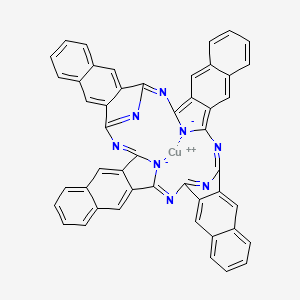


![1-[(4-Bromophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B3126323.png)

